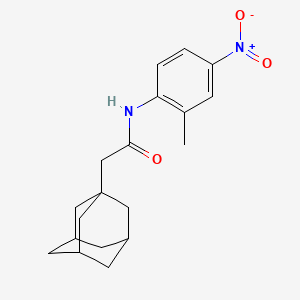![molecular formula C13H17NO5S B4138896 4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4138896.png)
4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid
Descripción general
Descripción
4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid, also known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFB is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various biomedical applications.
Mecanismo De Acción
4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. It also inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis. By targeting these enzymes, 4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid can prevent the production of inflammatory mediators and the growth of new blood vessels, which can help to reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which can help to reduce inflammation. 4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid has also been shown to inhibit the growth of new blood vessels, which can help to inhibit tumor growth. Additionally, 4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid in lab experiments is its ability to target specific enzymes involved in inflammation and angiogenesis. This makes it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one limitation of using 4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid is its potential toxicity and side effects, which need to be carefully evaluated in pre-clinical studies.
Direcciones Futuras
There are several future directions for the research on 4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid. One potential direction is the development of new anti-inflammatory and anti-cancer drugs based on the structure of 4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid. Another potential direction is the investigation of the potential use of 4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid as a treatment for diabetes. Additionally, further studies are needed to evaluate the toxicity and side effects of 4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid in pre-clinical studies, in order to determine its safety for use in humans.
Aplicaciones Científicas De Investigación
4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid has also been investigated for its potential use as an anti-angiogenic agent, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Propiedades
IUPAC Name |
4-methyl-3-(oxolan-2-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-4-5-10(13(15)16)7-12(9)20(17,18)14-8-11-3-2-6-19-11/h4-5,7,11,14H,2-3,6,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYCNTFFDCZBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(oxolan-2-ylmethylsulfamoyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138842.png)

![N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B4138849.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4138853.png)
![5-chloro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4138857.png)
![4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide](/img/structure/B4138860.png)
![N-butyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B4138864.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4138866.png)

![8-(4-acetylbenzyl)-2-pyridin-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4138903.png)
![N-(4-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4138905.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N'-phenylurea](/img/structure/B4138907.png)
![2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4138925.png)